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molecular formula C7H16N2O2 B8294929 N-(2-methyl-2-hydroxypropyl)-N'-ethylurea

N-(2-methyl-2-hydroxypropyl)-N'-ethylurea

Cat. No. B8294929
M. Wt: 160.21 g/mol
InChI Key: ZPYPDSNYKUHYEX-UHFFFAOYSA-N
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Patent
US06140351

Procedure details

To a solution of 1-amino-2-methyl-2-propanol (4.0 g, 45 mmol) in CH2Cl2 (25 mL) at 0° C. was added a solution of ethyl isocyanate (3.2 g, 45 mmol) in CH2Cl2 (5 mL) dropwise. The mixture was stirred at ambient temperature for 18 hours, then concentrated of all volatiles in vacuo to afford a quantitative yield of N-(2-methyl-2-hydroxypropyl)-N'-ethylurea as a yellow solid; NMR (DMSO-d6 /TFA) 5.9 (m. 1), 5.7 (m, 1), 3.0 (m, 2), 2.9 (d, 2), 1.0 (s, 6), 0.9 (t, 3) ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([CH3:6])([OH:5])[CH3:4].[CH2:7]([N:9]=[C:10]=[O:11])[CH3:8]>C(Cl)Cl>[CH3:4][C:3]([OH:5])([CH3:6])[CH2:2][NH:1][C:10]([NH:9][CH2:7][CH3:8])=[O:11]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NCC(C)(O)C
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated of all volatiles in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(CNC(=O)NCC)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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